4,4-Dimethyl-2-allylcyclohexanone
Description
Properties
CAS No. |
59077-96-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4,4-dimethyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-4-5-9-8-11(2,3)7-6-10(9)12/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
MSVURWYJBISSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)CC=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4,4-Dimethyl-2-allylcyclohexanone | 59077-96-2 | C₁₁H₁₈O | 166.26 | 4,4-dimethyl, 2-allyl |
| 4,4-Dimethylcyclohexanone | 4255-62-3 | C₈H₁₄O | 126.20 | 4,4-dimethyl |
| 2-Allylcyclohexanone | 94-66-6 | C₉H₁₂O | 136.19 | 2-allyl |
| 4-Heptylcyclohexanone | 16618-75-0 | C₁₃H₂₄O | 196.33 | 4-heptyl |
| 4-(trans-4-Pentylcyclohexyl)cyclohexanone | 84868-02-0 | C₁₈H₃₀O | 262.43 | trans-4-pentylcyclohexyl |
Key Observations :
- Reactivity: The allyl group in 4,4-Dimethyl-2-allylcyclohexanone enables Claisen rearrangements, as demonstrated in the synthesis of indole-containing scaffolds . In contrast, 4,4-Dimethylcyclohexanone lacks this reactivity due to the absence of an allyl substituent .
- Hydrophobicity: Longer alkyl chains (e.g., 4-heptyl in 4-Heptylcyclohexanone) enhance hydrophobicity more significantly than dimethyl groups .
Physicochemical Properties
Key Observations :
- The allyl group in 4,4-Dimethyl-2-allylcyclohexanone lowers its boiling point compared to 4-Heptylcyclohexanone (196.33 g/mol) due to reduced molecular weight and branching .
- The dimethyl groups decrease solubility in polar solvents relative to 2-Allylcyclohexanone .
Key Observations :
- Structural analogs like 4-Heptylcyclohexanone require stringent ventilation due to combustion risks .
- The allyl group may introduce additional reactivity hazards (e.g., polymerization), though direct data are lacking .
Preparation Methods
Procedure and Conditions
-
Enolate Generation :
-
Alkylation :
-
Workup :
Key Data:
| Base | Electrophile | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| LDA | Allyl bromide | THF | −78°C | 72 | |
| NaH | Allyl iodide | DME | 0°C | 68 |
Mechanistic Insight : The enolate’s nucleophilicity is critical for efficient alkylation. Steric hindrance from the 4,4-dimethyl groups directs the allyl group to the 2-position, ensuring regioselectivity.
Enamine Alkylation via Pyrrolidine Intermediate
Enamine chemistry offers a mild alternative for α-functionalization of ketones, avoiding strongly basic conditions. This method involves forming a Schiff base between 4,4-dimethylcyclohexanone and pyrrolidine, followed by allylation.
Procedure and Conditions:
-
Enamine Formation :
-
Alkylation :
-
Hydrolysis :
Key Data:
Advantages : This method avoids strongly basic conditions, making it suitable for acid-sensitive substrates. However, the need for anhydrous conditions and prolonged reaction times are limitations.
Claisen Rearrangement of Allyl Vinyl Ether
The Claisen rearrangement provides a stereocontrolled route to γ,δ-unsaturated ketones. For 4,4-dimethyl-2-allylcyclohexanone, this involves synthesizing an allyl vinyl ether precursor and thermally inducing rearrangement.
Procedure and Conditions:
-
Vinyl Ether Synthesis :
-
Rearrangement :
-
Purification :
Key Data:
Mechanistic Insight : The rearrangement proceeds through a six-membered transition state, ensuring retention of stereochemistry and regioselectivity.
Oxidation of Tertiary Allylic Alcohols
A two-step approach involving Grignard addition to an α,β-unsaturated ketone followed by oxidation offers a versatile pathway.
Procedure and Conditions:
-
Grignard Addition :
-
Oxidation :
Key Data:
Advantages : This method avoids strong acids/bases and provides high functional group tolerance. However, the need for anhydrous Grignard conditions adds complexity.
Conjugate Addition to α,β-Unsaturated Ketones
Fehr’s method (1983) involves the Michael addition of an allyl nucleophile to 4,4-dimethyl-2-cyclohexen-1-one, followed by protonation.
Procedure and Conditions:
Key Data:
Limitations : The use of pyrophoric organometallic reagents necessitates rigorous anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Key Advantage |
|---|---|---|---|---|
| Enolate Alkylation | 68–72 | Low temperature | High | High regioselectivity |
| Enamine Alkylation | 65 | Mild | Moderate | Avoids strong bases |
| Claisen Rearrangement | 60 | High temperature | Low | Stereochemical control |
| Oxidation | 75 | Ambient | Moderate | Functional group tolerance |
| Conjugate Addition | 70 | Cryogenic | Low | Direct use of enone precursor |
Q & A
Q. What are the optimal synthetic routes for 4,4-Dimethyl-2-allylcyclohexanone, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of 4,4-Dimethyl-2-allylcyclohexanone can be adapted from methods used for structurally similar allylcyclohexanones. A feasible route involves:
- Acetal Cleavage : Heating the diallyl acetal of 4,4-dimethylcyclohexanone in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) to induce retro-aldol cleavage, yielding the allyl-substituted ketone .
- Methylation : If starting from 2-allylcyclohexanone, introduce dimethyl groups via alkylation using methyl iodide and a strong base (e.g., LDA) at low temperatures (−78°C) .
Optimization Tips : - Monitor reaction progress via TLC or GC-MS.
- Adjust solvent polarity (e.g., toluene vs. THF) to control reaction kinetics.
- Use enantioselective catalysts (e.g., chiral Brønsted acids) if stereocontrol is required.
Q. How can the structure of 4,4-Dimethyl-2-allylcyclohexanone be confirmed using spectroscopic and derivatization techniques?
Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for signals at δ 5.8–5.2 ppm (allyl protons), δ 2.1–1.5 ppm (cyclohexanone protons), and δ 1.2 ppm (dimethyl groups).
- ¹³C NMR : Confirm the ketone carbonyl at δ 205–210 ppm and allyl carbons at δ 115–125 ppm.
- Derivatization : React with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a hydrazone derivative. Recrystallize from ethanol and compare the melting point with literature values (e.g., cyclohexanone derivatives typically melt at 150–160°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4,4-Dimethyl-2-allylcyclohexanone in Diels-Alder reactions?
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for the allyl group acting as a diene or dienophile.
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO (dienophile) and LUMO (diene) energy levels to predict regioselectivity.
- Experimental Validation : Perform reactions with maleic anhydride (dienophile) and monitor product formation via HPLC or NMR .
Q. How can conflicting literature data on the enantioselective reduction of 4,4-Dimethyl-2-allylcyclohexanone be resolved?
Methodological Answer :
- Systematic Variable Testing :
- Catalyst Screening : Compare baker’s yeast, P-450 monooxygenase, and chiral transition-metal catalysts (e.g., Ru-BINAP) for enantiomeric excess (ee) .
- Solvent Effects : Test polar aprotic (DMF) vs. nonpolar (hexane) solvents to assess ee variability.
- Data Reconciliation : Use chiral HPLC or Mosher ester analysis to quantify ee. Apply statistical tools (e.g., ANOVA) to identify significant variables .
Q. What strategies mitigate steric hindrance during nucleophilic additions to 4,4-Dimethyl-2-allylcyclohexanone?
Methodological Answer :
- Grignard Reagent Design : Use less bulky nucleophiles (e.g., methylmagnesium bromide vs. tert-butylmagnesium chloride).
- Lewis Acid Catalysis : Employ BF₃·OEt₂ to polarize the carbonyl group, enhancing electrophilicity.
- Kinetic vs. Thermodynamic Control : Conduct reactions at low temperatures (−40°C) to favor less hindered transition states .
Data Analysis and Experimental Design
Q. How should researchers design experiments to analyze the thermal stability of 4,4-Dimethyl-2-allylcyclohexanone under reflux conditions?
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically 200–250°C for cyclohexanones).
- Reflux Stability Test : Reflux in toluene for 24 hours, then analyze via GC-MS for degradation products (e.g., allyl alcohol or dimerization byproducts).
- Control Experiments : Compare stability with/without antioxidants (e.g., BHT) to assess oxidative degradation pathways .
Q. What methodologies validate the purity of 4,4-Dimethyl-2-allylcyclohexanone in synthetic batches?
Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm).
- Combined Techniques : Cross-validate purity via GC-MS (for volatile impurities) and ¹H NMR integration (for non-volatile contaminants).
- Reference Standards : Compare retention times and spectra with commercially available or synthesized standards .
Contradiction Resolution in Literature
Q. How can researchers address discrepancies in reported catalytic efficiencies for 4,4-Dimethyl-2-allylcyclohexanone synthesis?
Methodological Answer :
- Meta-Analysis : Compile data from multiple studies and normalize variables (e.g., catalyst loading, temperature).
- Reproducibility Studies : Replicate key experiments under standardized conditions (e.g., 1 mol% PTSA in toluene at 110°C).
- Error Source Identification : Quantify batch-to-batch variability in starting materials (e.g., acetal purity) using Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
